molecular formula C8H12F2O B13466251 {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol

{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol

Cat. No.: B13466251
M. Wt: 162.18 g/mol
InChI Key: AQTASSFWRWFIRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

{2,2-Difluorobicyclo[221]heptan-1-yl}methanol is a bicyclic compound characterized by the presence of two fluorine atoms and a hydroxyl group attached to a bicyclo[221]heptane framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of a suitable bicyclic precursor, such as bicyclo[2.2.1]heptane.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium azide or thiols.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of different alcohol derivatives.

    Substitution: Formation of various substituted bicyclic compounds.

Scientific Research Applications

{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol involves its interaction with molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and stability, while the hydroxyl group can participate in hydrogen bonding and other interactions. These features make it a valuable tool in studying biochemical pathways and developing new therapeutic agents.

Comparison with Similar Compounds

Similar Compounds

    5,5-Difluorobicyclo[2.2.1]heptan-2-one: A structurally similar compound with a ketone group instead of a hydroxyl group.

    5,5-Difluorobicyclo[2.2.1]heptan-2-amine hydrochloride: Contains an amine group and is used in different chemical applications.

Uniqueness

{2,2-Difluorobicyclo[2.2.1]heptan-1-yl}methanol is unique due to the specific positioning of the fluorine atoms and the hydroxyl group, which confer distinct chemical and physical properties. This makes it particularly valuable in applications requiring high stability and specific reactivity.

Properties

Molecular Formula

C8H12F2O

Molecular Weight

162.18 g/mol

IUPAC Name

(2,2-difluoro-1-bicyclo[2.2.1]heptanyl)methanol

InChI

InChI=1S/C8H12F2O/c9-8(10)4-6-1-2-7(8,3-6)5-11/h6,11H,1-5H2

InChI Key

AQTASSFWRWFIRR-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CC1CC2(F)F)CO

Origin of Product

United States

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